molecular formula C9H8N2S2 B11730689 3-Amino-4-phenyl-4-thiazoline-2-thione

3-Amino-4-phenyl-4-thiazoline-2-thione

Cat. No.: B11730689
M. Wt: 208.3 g/mol
InChI Key: XZYFQEHISZDSHA-UHFFFAOYSA-N
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Description

3-Amino-4-phenyl-4-thiazoline-2-thione is a heterocyclic compound featuring a thiazoline ring with an amino group and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenyl-4-thiazoline-2-thione typically involves the reaction of thiourea with α-bromoacetophenone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenyl-4-thiazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-phenyl-4-thiazoline-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-phenyl-4-thiazoline-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen.

    Thiazolidine: A saturated derivative of thiazole.

    Thiazolidinone: Contains a carbonyl group in the thiazolidine ring.

Uniqueness

3-Amino-4-phenyl-4-thiazoline-2-thione is unique due to the presence of both an amino group and a phenyl group on the thiazoline ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-4-phenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-11-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYFQEHISZDSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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